molecular formula C10H8N2O3 B1343993 methyl 5-formyl-1H-indazole-3-carboxylate CAS No. 1033772-29-0

methyl 5-formyl-1H-indazole-3-carboxylate

Cat. No. B1343993
CAS RN: 1033772-29-0
M. Wt: 204.18 g/mol
InChI Key: DPHPQEMONGPIKA-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.18 g/mol.


Synthesis Analysis

The synthesis of indazole compounds, including “methyl 5-formyl-1H-indazole-3-carboxylate”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “methyl 5-formyl-1H-indazole-3-carboxylate” can be represented by the InChI code: 1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“Methyl 5-formyl-1H-indazole-3-carboxylate” is a solid compound . It has a molecular weight of 204.18 g/mol. The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

I have conducted searches to find specific scientific research applications for methyl 5-formyl-1H-indazole-3-carboxylate, also known as 5-Formyl-1H-indazole-3-carboxylic acid methyl ester. However, detailed information on six to eight unique applications is not readily available in the search results.

Indazole derivatives, in general, have been noted for their biological activities and potential applications in various fields. Below are some potential applications based on the properties of indazole derivatives:

Pharmaceutical Research

Indazole compounds have been studied for their potential use in pharmaceuticals, particularly as biologically active compounds for treating cancer cells, microbes, and various disorders .

Anti-inflammatory Agents

Some indazole derivatives have shown significant anti-inflammatory effects, which could be explored further for medical applications .

Chemical Synthesis

Indazoles are key components in functional molecules used in everyday applications, including the synthesis of more complex chemical structures .

Computational Chemistry

Programs like Amber and GROMACS use indazole derivatives for simulation visualizations, which could imply their use in computational chemistry and molecular modeling .

Safety and Hazards

“Methyl 5-formyl-1H-indazole-3-carboxylate” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

properties

IUPAC Name

methyl 5-formyl-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)9-7-4-6(5-13)2-3-8(7)11-12-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHPQEMONGPIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648071
Record name Methyl 5-formyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-formyl-1H-indazole-3-carboxylate

CAS RN

1033772-29-0
Record name Methyl 5-formyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-1H-indazole-3-carboxylic acid methyl ester (1 g, 3.92 mmol), HCOONa (400 mg, 5.88 mmol), and PdCl2(PPh3)2 (138 mg, 0.2 mmol) in DMF (10 mL) was put under vacuum, and charged with CO. This process was repeated three times, and the mixture was kept at 110° C. for 6 hr. The reaction mixture was cooled to rt, diluted with EtOAc and water, and extracted. The organic phase was dried and concentrated. Purification via flash chromatography afforded 5-formyl-1H-indazole-3-carboxylic acid methyl ester (430 mg, 54%).
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1 g
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400 mg
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10 mL
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138 mg
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catalyst
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0 (± 1) mol
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